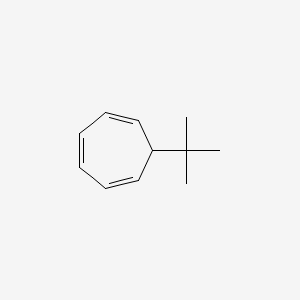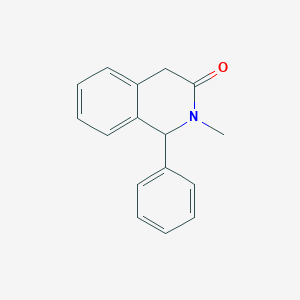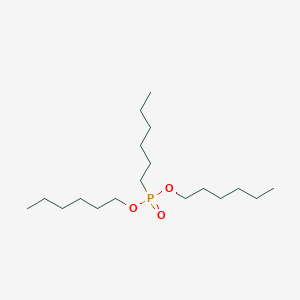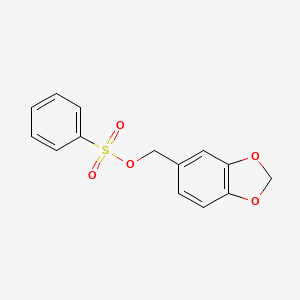
Dysprosium--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–platinum (1/1) is an intermetallic compound composed of dysprosium and platinum in a 1:1 atomic ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Dysprosium is a rare earth element with significant magnetic properties, while platinum is a noble metal renowned for its catalytic abilities and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium–platinum (1/1) can be synthesized using the arc melting technique. In this method, dysprosium and platinum metals are melted together in an inert atmosphere to form the alloy. The process involves heating the metals to their melting points and then allowing them to cool and solidify, resulting in the formation of the intermetallic compound .
Industrial Production Methods: Industrial production of dysprosium–platinum (1/1) typically involves similar techniques but on a larger scale. The arc melting method is preferred due to its efficiency in producing high-purity alloys. The process is carefully controlled to ensure the correct stoichiometry and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Dysprosium–platinum (1/1) undergoes various chemical reactions, including oxidation and reduction. The compound is particularly noted for its electrocatalytic activity in the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in alkaline media .
Common Reagents and Conditions: In the context of ORR and OER, common reagents include oxygen and hydrogen peroxide. The reactions are typically conducted in alkaline solutions, and the conditions are carefully controlled to optimize the electrocatalytic performance .
Major Products Formed: The major products formed from these reactions include water and oxygen, depending on the specific reaction conditions and the nature of the electrochemical process .
Scientific Research Applications
Dysprosium–platinum (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is used as an electrocatalyst in fuel cells and other electrochemical devices.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for biosensing and diagnostic applications.
Industry: Dysprosium–platinum (1/1) is used in the production of high-performance magnets and other advanced materials.
Mechanism of Action
The mechanism by which dysprosium–platinum (1/1) exerts its effects is primarily related to its electronic structure and surface properties. The unique coordination and electronic structure of platinum atoms in the alloy enhance its catalytic activity. In the context of ORR, the compound facilitates the reduction of oxygen molecules to water, a process that involves multiple electron transfer steps and the formation of intermediate species .
Comparison with Similar Compounds
- Neodymium–platinum (1/1)
- Samarium–platinum (1/1)
- Holmium–platinum (1/1)
- Erbium–platinum (1/1)
Comparison: Dysprosium–platinum (1/1) is unique due to its combination of magnetic and catalytic properties. While other rare earth–platinum compounds also exhibit interesting properties, dysprosium–platinum (1/1) stands out for its high activity in electrocatalytic reactions. The presence of dysprosium enhances the magnetic properties, making it suitable for applications that require both magnetic and catalytic functionalities .
Properties
CAS No. |
12159-37-4 |
|---|---|
Molecular Formula |
DyPt |
Molecular Weight |
357.58 g/mol |
IUPAC Name |
dysprosium;platinum |
InChI |
InChI=1S/Dy.Pt |
InChI Key |
YYEDUMQWQGBXQK-UHFFFAOYSA-N |
Canonical SMILES |
[Dy].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


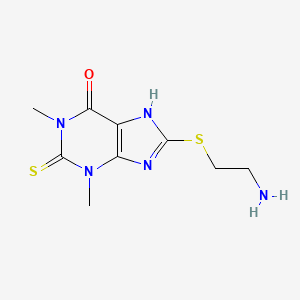


![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
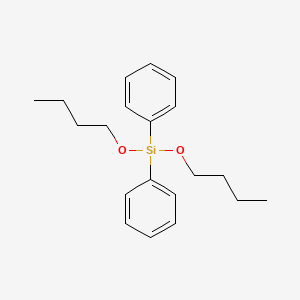

![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
